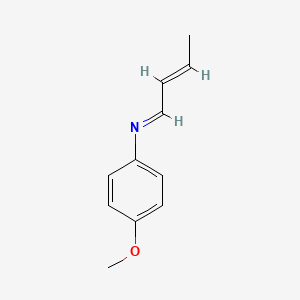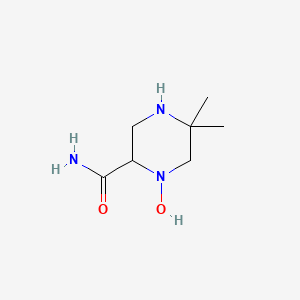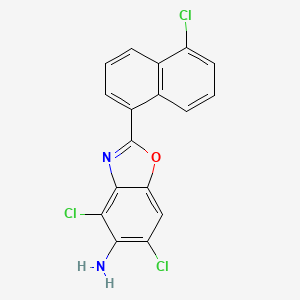
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from simpler aromatic compounds. The process often includes halogenation, cyclization, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and ring formations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzoxazole compounds.
Scientific Research Applications
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and chlorinated aromatic compounds. Examples are:
- 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazole
- 4,6-dichloro-1,3-benzoxazole
Uniqueness
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H9Cl3N2O |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C17H9Cl3N2O/c18-11-6-2-3-8-9(11)4-1-5-10(8)17-22-16-13(23-17)7-12(19)15(21)14(16)20/h1-7H,21H2 |
InChI Key |
UPCXYRFLGYMAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(C(=C(C=C4O3)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


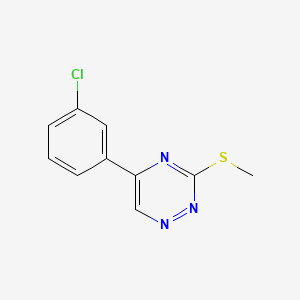
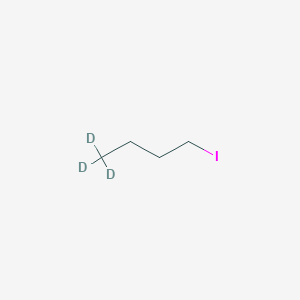
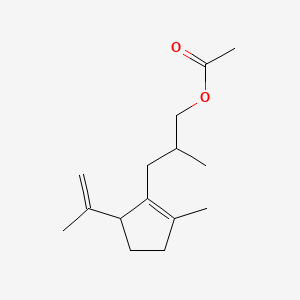
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)

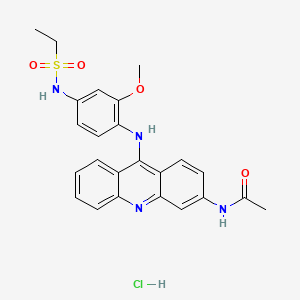
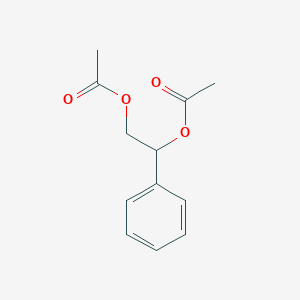
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
